Butyryl-Coenzyme A (trisodium)
Description
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Structure
2D Structure
Properties
Molecular Formula |
C25H39N7Na3O17P3S |
|---|---|
Molecular Weight |
903.6 g/mol |
IUPAC Name |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1 |
InChI Key |
PRMIKLPNYYDDCC-WSRMJXCZSA-K |
Isomeric SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
The Significance of Butyryl Coenzyme a As a Central Metabolite
Butyryl-CoA's importance stems from its role as a hub connecting several major metabolic routes. wikipedia.org It is a key intermediate in both the breakdown (catabolism) and synthesis (anabolism) of fatty acids. ontosight.aiontosight.ai In mammals, butyryl-CoA is generated in the mitochondria through the β-oxidation of fatty acids and can also be produced from the microbial fermentation of dietary fiber in the gut. researchgate.net
The conversion of two molecules of acetyl-CoA can lead to the formation of acetoacetyl-CoA, which is then further processed to produce butyryl-CoA. biorxiv.org This pathway is particularly prominent in certain bacteria, such as Clostridium acetobutylicum, where the pathway from acetyl-CoA to butyryl-CoA is a major channel for carbon metabolism. oup.com
The catabolism of butyryl-CoA involves a series of enzymatic reactions that ultimately yield acetyl-CoA, which can then enter the citric acid cycle for energy production. ontosight.ai This process is crucial for maintaining cellular energy balance. ontosight.ai
An Overview of Butyryl Coenzyme a in Diverse Biological Processes
De Novo Butyryl-Coenzyme A Synthesis Pathways
The synthesis of butyryl-CoA can occur through various pathways, with the most common being the reversal of the β-oxidation pathway, starting from acetyl-CoA. ontosight.ainih.govnih.gov This process is a cornerstone of metabolism in many anaerobic organisms and plays a role in the production of valuable chemicals. nih.govnih.gov
Conversion from Acetyl-Coenzyme A via Reverse Beta-Oxidation Analogue
The reverse β-oxidation pathway is an energy-efficient route for carbon chain elongation. nih.govfrontiersin.org It involves a cycle of four enzymatic reactions that extend an acyl-CoA chain by two carbons, using acetyl-CoA as the building block. nih.govnih.gov
Thiolase-Mediated Acetoacetyl-Coenzyme A Formation
The initial step in this pathway is the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. nih.govacs.orgbiorxiv.org This reaction is catalyzed by the enzyme thiolase, also known as acetyl-CoA acetyltransferase. nih.govontosight.aiwikipedia.org Thiolases are a diverse family of enzymes that can function in both degradative and biosynthetic pathways. wikipedia.org In the context of butyryl-CoA synthesis, biosynthetic thiolases (EC 2.3.1.9) are particularly relevant. nih.govwikipedia.org The reaction is a Claisen condensation, forming a new carbon-carbon bond. nih.govnih.gov
3-Hydroxybutyryl-Coenzyme A Dehydrogenase Activity
The acetoacetyl-CoA formed in the previous step is then reduced to (S)-3-hydroxybutyryl-CoA. nih.gov This reaction is catalyzed by 3-hydroxybutyryl-CoA dehydrogenase (HBD), an oxidoreductase that utilizes NADH or NADPH as a reducing agent. nih.govwikipedia.org This enzyme belongs to the family of oxidoreductases and is crucial for butanoate metabolism. wikipedia.org The crystal structure of 3-hydroxybutyryl-CoA dehydrogenase from Clostridium butyricum has been determined, providing insights into its mechanism. nih.gov
Crotonase-Catalyzed Crotonyl-Coenzyme A Generation
Next, (S)-3-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA. This reaction is catalyzed by crotonase (enoyl-CoA hydratase), which removes a molecule of water. nih.govwikipedia.org Crotonase is a member of a large superfamily of enzymes that stabilize an enolate anion intermediate. wikipedia.org In some organisms, this activity is part of a bifunctional protein that also contains 3-hydroxybutyryl-CoA dehydrogenase activity. nih.gov
Butyryl-Coenzyme A Dehydrogenase-Mediated Reduction
The final step in the de novo synthesis of butyryl-CoA is the reduction of the double bond in crotonyl-CoA. This reaction is catalyzed by butyryl-CoA dehydrogenase (BCD), a flavoprotein that uses an electron-transfer flavoprotein as an electron donor. wikipedia.orgwikipedia.orgoup.com The enzyme shows little to no activity at a pH higher than 7.0. wikipedia.org This reduction yields butyryl-CoA, completing the four-step elongation cycle. wikipedia.orgwikipedia.org
Contribution of Valine Metabolism to Isobutyryl-Coenzyme A Production
The metabolism of the branched-chain amino acid valine can lead to the production of isobutyryl-CoA. nih.govresearchgate.net This pathway begins with the transamination of valine to α-ketoisovalerate. nih.gov Subsequently, α-ketoisovalerate is oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase complex to form isobutyryl-CoA. researchgate.netnih.gov It is important to note that isobutyryl-CoA is a structural isomer of butyryl-CoA. In humans, a specific isobutyryl-CoA dehydrogenase exists that serves the valine catabolic pathway. nih.gov
Short-Chain Acyl-Coenzyme A Synthetase-Dependent Pathways
Short-chain acyl-CoA synthetases (SCSs) are a family of enzymes that activate short-chain fatty acids, such as butyrate, into their corresponding acyl-CoA thioesters. This activation is an ATP-dependent process. nih.gov In this pathway, exogenous butyrate, often derived from microbial fermentation in the gut, can be converted into butyryl-CoA by the action of these synthetases. researchgate.net This allows the cell to utilize dietary or microbially-produced short-chain fatty acids for its metabolic needs.
While acetyl-CoA synthetase (ACSS2) has been suggested to produce butyryl-CoA from butyrate, recent in vitro studies with purified enzymes indicate that ACSS2 is not capable of generating butyryl-CoA. nih.gov This highlights the importance of other, more specific short-chain acyl-CoA synthetases in this conversion. For instance, in Staphylococcus aureus, a specific methylbutyryl-CoA synthetase (MbcS) has been identified that activates branched-chain fatty acid precursors, demonstrating the substrate selectivity of these enzymes. nih.gov
Butyryl-Coenzyme A as an Intermediate in Anabolic and Catabolic Processes
Butyryl-CoA is a versatile molecule that participates in both the construction (anabolism) and breakdown (catabolism) of various biomolecules. wikipedia.orgontosight.ai Its central position allows it to link different metabolic pathways, ensuring cellular homeostasis and energy balance.
Role in Fatty Acid Metabolism (Degradation and Elongation)
Butyryl-CoA is a critical intermediate in both the β-oxidation pathway of fatty acid degradation and the process of fatty acid elongation. wikipedia.orgresearchgate.net
In fatty acid degradation (β-oxidation), which primarily occurs in the mitochondria, long-chain fatty acids are broken down in a stepwise manner, releasing two-carbon units in the form of acetyl-CoA. Butyryl-CoA is an intermediate in the breakdown of even-numbered fatty acid chains. The final cleavage step of a four-carbon fatty acid chain yields two molecules of acetyl-CoA, passing through a butyryl-CoA intermediate. ontosight.ai The key enzyme in this process is short-chain acyl-CoA dehydrogenase (SCAD), which catalyzes the oxidation of butyryl-CoA to crotonyl-CoA. researchgate.netwikipedia.org
Conversely, in fatty acid elongation , butyryl-CoA can serve as a primer for the synthesis of longer-chain fatty acids. nih.gov This process, which can occur in both mitochondria and the cytoplasm, involves the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer like butyryl-CoA. ontosight.ai This pathway is essentially the reverse of β-oxidation and is crucial for producing fatty acids of various lengths required for membrane synthesis and other cellular functions. nih.govportlandpress.com
Involvement in Microbial Fermentation Pathways
In the realm of microbial metabolism, particularly in anaerobic bacteria, butyryl-CoA is a central intermediate in fermentation pathways that lead to the production of butyrate. nih.gov This process is a key energy-yielding strategy for many gut-dwelling microbes, such as those from the genera Clostridium, Roseburia, and Faecalibacterium. wikipedia.orgnih.govasm.org
The most common pathway for butyrate production involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to butyryl-CoA through a series of enzymatic reactions. nih.govoup.com The final step, the conversion of butyryl-CoA to butyrate, can occur via two primary enzymes:
Butyrate kinase (Buk): This enzyme catalyzes the phosphorylation of butyryl-CoA to butyryl-phosphate, followed by the transfer of the phosphate (B84403) group to ADP to generate ATP and butyrate. nih.govnih.gov
Butyryl-CoA:acetate CoA-transferase (But): This enzyme transfers the CoA moiety from butyryl-CoA to an external acetate molecule, yielding butyrate and acetyl-CoA. nih.govasm.org This is a prevalent pathway in the human colon, where acetate is abundant. nih.gov
The production of butyrate through these pathways is significant for host health, as butyrate serves as a primary energy source for colonocytes and has important immunomodulatory and anti-inflammatory properties. nih.gov
Participation in 4-Aminobutanoate (GABA) Degradation
Butyryl-CoA also plays a role in the degradation pathway of 4-aminobutanoate, more commonly known as gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. wikipedia.org The breakdown of GABA is crucial for maintaining appropriate neurotransmitter levels in the central nervous system. nih.gov
In this pathway, GABA is first converted to succinic semialdehyde. In some bacteria like Clostridium aminobutyricum, succinic semialdehyde is then reduced to 4-hydroxybutyrate, which is subsequently activated to 4-hydroxybutyryl-CoA. nih.gov A key enzyme, 4-hydroxybutyryl-CoA dehydratase, then converts 4-hydroxybutyryl-CoA to crotonyl-CoA. nih.gov This crotonyl-CoA is then reduced to butyryl-CoA by butyryl-CoA dehydrogenase. wikimedia.org Finally, butyryl-CoA can be converted to butyrate, completing a segment of the GABA degradation pathway. wikipedia.orgwikimedia.org
Regulation of Butyryl Coenzyme a Metabolism
Enzymatic Regulation of Butyryl-Coenzyme A Levels
The activity of enzymes that produce or consume Butyryl-CoA is finely tuned by various factors, including the presence of inhibitors, the concentration of substrates and products, and environmental conditions.
Butyryl-CoA itself can act as a regulatory molecule, controlling the flow of metabolites through its associated pathways via inhibition of key enzymes. This feedback is crucial for preventing the overaccumulation of intermediates and for redirecting metabolic flux according to cellular needs.
Butanol Dehydrogenase : This enzyme is subject to competitive inhibition by Butyryl-CoA. wikipedia.org The adenine (B156593) part of the Butyryl-CoA molecule is capable of binding to butanol dehydrogenase, leading to a reduction in its enzymatic activity. wikipedia.org
Phosphotransbutyrylase : The phosphate (B84403) moiety of Butyryl-CoA has been found to exert inhibitory effects when it binds to phosphotransbutyrylase. wikipedia.org
Other Enzymes : Butyryl-CoA is also thought to inhibit other enzymes such as acetyl-CoA acetyltransferase, though the precise mechanisms are still under investigation. wikipedia.org The accumulation of metabolic intermediates, including Butyryl-CoA, can inhibit the enzymes involved in its own synthesis. ontosight.ai
| Enzyme | Inhibitor | Type of Inhibition |
| Butanol Dehydrogenase | Butyryl-Coenzyme A | Competitive |
| Phosphotransbutyrylase | Butyryl-Coenzyme A | Not specified, involves phosphate moiety binding |
| Acetyl-CoA Acetyltransferase | Butyryl-Coenzyme A | Believed to be inhibitory |
| DL-methylmalonyl-CoA racemase | Butyryl-Coenzyme A | Believed to be inhibitory |
| Glycine N-acyltransferase | Butyryl-Coenzyme A | Believed to be inhibitory |
The interaction between an enzyme and its substrates and products is not merely a passive step in catalysis but an active regulatory mechanism. This is particularly evident in the case of Butyryl-CoA Dehydrogenase, a key enzyme in fatty acid oxidation and the fermentation pathway that interconverts Butyryl-CoA and Crotonyl-CoA.
Research demonstrates that the Butyryl-CoA/Crotonyl-CoA couple is not isopotential with the enzymes it interacts with. nih.gov The redox potential of this substrate/product pair is significantly more positive than that of bacterial Butyryl-CoA Dehydrogenase. nih.gov This potential difference implies that for electron transfer from the substrate to the enzyme to occur efficiently, the enzyme's own potential must be regulated. nih.gov
Crucially, the binding of the substrate (Butyryl-CoA) and the product (Crotonyl-CoA) to bacterial Butyryl-CoA Dehydrogenase induces a significant positive shift of 60 mV in the enzyme's potential. nih.gov This change in enzyme potential is essential for facilitating the electron transfer that is central to its catalytic function in both bacterial and mammalian systems. nih.gov
For Butyryl-CoA Dehydrogenase, its activity is markedly influenced by pH. The enzyme's midpoint potential is established at a pH of 7.0. wikipedia.org Studies have shown that the enzyme exhibits little to no activity at a pH above this optimum value. wikipedia.org Deviating from the optimal pH can lead to denaturation, where the enzyme's active site changes shape, reducing its efficiency. youtube.com While minor pH changes may result in reversible structural alterations, significant deviations can cause irreversible denaturation, leading to a complete loss of function. creative-enzymes.com
| Factor | Effect on Butyryl-CoA Dehydrogenase Activity |
| pH > 7.0 | Shows little to no activity. wikipedia.org |
| pH 6 vs. pH 7 or 8 | The ability to be re-activated after certain treatments declines more rapidly at pH 6 than at pH 7 or 8. nih.gov |
Transcriptional and Post-Transcriptional Regulation of Butyryl-Coenzyme A-Associated Enzymes
Beyond direct enzymatic control, the metabolism of Butyryl-CoA is regulated at the genetic level. The cell controls the synthesis of the enzymes involved in Butyryl-CoA pathways by modulating the transcription of their corresponding genes.
In many bacteria, particularly anaerobic organisms like Clostridium species, the genes encoding the enzymes for Butyryl-CoA synthesis are clustered together in functional units called operons. biocyclopedia.comyoutube.com This organization allows for the coordinated expression of all the enzymes required for a specific metabolic pathway. youtube.com
The pathway that converts two molecules of acetyl-CoA into Butyryl-CoA is a cornerstone of butyrate (B1204436) production. The enzymes for this reverse β-oxidation pathway are typically encoded in a single operon. nih.gov
Typical Genes in a Butyrate Synthesis Operon:
| Gene (Example) | Enzyme Encoded | Function in Pathway |
| atoB | Acetyl-CoA acetyltransferase | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov |
| hbd | 3-hydroxybutyryl-CoA dehydrogenase | Reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA. nih.gov |
| crt | Enoyl-CoA hydratase (Crotonase) | Dehydrates 3-hydroxybutyryl-CoA to crotonyl-CoA. nih.gov |
| bcd | Butyryl-CoA dehydrogenase | Reduces crotonyl-CoA to Butyryl-CoA. nih.gov |
| but | Butyryl-CoA:acetate-CoA transferase | Transfers the CoA moiety from Butyryl-CoA to acetate (B1210297), producing butyrate and acetyl-CoA. nih.gov |
This operon structure ensures that when the cell needs to produce butyrate, it can efficiently transcribe all the necessary genes simultaneously. The regulation of these operons is often controlled by transcriptional repressors or activators that respond to specific metabolic signals. nih.gov
Acyl-CoA molecules, including Butyryl-CoA, can act as signaling molecules that directly influence gene expression by binding to transcriptional regulators. A well-studied example is the FadR protein in Escherichia coli. nih.gov
FadR is a dual-function transcriptional regulator that controls fatty acid metabolism. nih.gov
Repressor Function : In the absence of fatty acids, FadR binds to the operator regions of the fad (fatty acid degradation) operons, repressing their transcription. This prevents the breakdown of fatty acids when they are not available.
Activator Function : Simultaneously, FadR acts as an activator for the fab (fatty acid biosynthesis) genes, promoting the synthesis of fatty acids. nih.gov
The key to this regulation is the binding of long-chain acyl-CoA molecules. When fatty acids are available and converted into their acyl-CoA derivatives, these molecules bind to FadR. nih.gov This binding induces a significant conformational change in the FadR protein, causing it to detach from the DNA. nih.gov The release of FadR from the fad operators lifts the repression, allowing the transcription of genes for fatty acid breakdown. nih.gov
While the FadR system is best characterized for its response to long-chain acyl-CoAs, the principle illustrates a common mechanism. Different acyl-CoA species, varying in chain length and saturation, can have different affinities for transcriptional regulators, allowing for a nuanced response to the metabolic state of the cell. researchgate.net Butyryl-CoA itself can participate in this regulatory network, with its accumulation potentially signaling for the downregulation of its own synthesis at the transcriptional level. ontosight.ai This feedback loop is essential for maintaining metabolic balance.
Modulation of Butyryl-Coenzyme A Abundance by Dietary and Environmental Factors
The cellular concentration of Butyryl-Coenzyme A (Butyryl-CoA) is not static; it is dynamically regulated by a variety of external and internal signals. Diet and stress, in particular, have emerged as significant modulators of the Butyryl-CoA pool, primarily through their influence on key metabolic enzymes. This regulation has profound implications for cellular processes, including epigenetic modifications.
Dietary Fat and Stress Effects on Butyryl-Coenzyme A Availability
Recent research has illuminated a direct relationship between dietary fat intake, stress, and the availability of Butyryl-CoA for cellular functions such as histone modification. nih.govnih.gov Studies have shown that both high-fat diets and stress can lead to a reduction in the nuclear pool of Butyryl-CoA. nih.govsigmaaldrich.com This was observed through the analysis of histone H3 lysine (B10760008) 9 butyrylation (H3K9Bu), a post-translational modification that uses Butyryl-CoA as its substrate. nih.govnih.govresearchgate.net
Paradoxically, mice fed a fat-free diet exhibited higher levels of H3K9Bu compared to those on a high-fat diet. nih.govsigmaaldrich.com This suggests that when dietary fat is absent, the synthesis of fatty acids from carbohydrates like glucose can serve as a significant source for generating Butyryl-CoA. nih.govnih.govresearchgate.net The enzyme fatty acid synthetase (FASN) is crucial in this process; its deletion was found to eliminate H3K9Bu in cells grown in a glucose-rich medium but not in a fatty acid-rich one. nih.govnih.govresearchgate.net
The mechanism by which a high-fat diet reduces Butyryl-CoA availability is linked to the expression of enzymes involved in its metabolism. A high-fat diet was found to increase the expression of Acyl-CoA Dehydrogenase Short Chain (ACADS), an enzyme that catabolizes Butyryl-CoA. nih.govnih.gov This accelerated breakdown of Butyryl-CoA leads to its decreased abundance for other cellular processes. nih.gov Similarly, stress was also shown to decrease promoter-H3K9Bu levels, an effect that is dependent on ACADS activity. nih.govnih.gov
| Condition | Effect on ACADS Expression | Effect on Butyryl-CoA Availability (inferred from H3K9Bu levels) | Primary Source of Butyryl-CoA |
|---|---|---|---|
| High-Fat Diet | Increased nih.govnih.gov | Decreased nih.govnih.govsigmaaldrich.com | Dietary Fat |
| Fat-Free (Glucose-Rich) Diet | Not specified | Increased nih.govsigmaaldrich.com | Fatty Acid Synthesis from Glucose nih.govresearchgate.net |
| Stress | Not specified | Decreased nih.govnih.gov | Not specified |
Role of Acyl-Coenzyme A Dehydrogenase Short Chain (ACADS) in Butyryl-Coenzyme A Regulation
Acyl-Coenzyme A Dehydrogenase Short Chain (ACADS), also known as Butyryl-CoA dehydrogenase, is a key enzyme in fatty acid metabolism. nih.govwikipedia.org It is a mitochondrial enzyme that specifically catalyzes the first step in the beta-oxidation of short-chain fatty acids. uniprot.orggenecards.org Its primary function in this context is the dehydrogenation of Butyryl-CoA to Crotonyl-CoA. nih.govwikipedia.org
The regulatory role of ACADS on the Butyryl-CoA pool is significant. nih.govnih.gov By catalyzing its conversion to Crotonyl-CoA, ACADS directly reduces the cellular concentration of Butyryl-CoA. nih.gov Research has demonstrated that the expression of ACADS is itself influenced by diet; for instance, a high-fat diet leads to an increase in ACADS expression, which in turn depletes Butyryl-CoA levels. nih.govnih.gov
The definitive role of ACADS in controlling Butyryl-CoA abundance has been confirmed through genetic studies. nih.govsigmaaldrich.com In experiments involving the deletion of the ACADS gene in both human cells and mouse hearts, a significant increase in H3K9Bu levels was observed. nih.govnih.govresearchgate.net This deletion effectively reversed the reduction in Butyryl-CoA availability that is typically caused by a high-fat diet or by stress. nih.govnih.gov These findings underscore that ACADS is a critical control point, acting as a negative regulator of Butyryl-CoA abundance. nih.govsigmaaldrich.com
| Genetic State | Condition | Effect on Butyryl-CoA Availability (inferred from H3K9Bu levels) |
|---|---|---|
| Wild-Type | High-Fat Diet | Reduced nih.govnih.gov |
| ACADS Deletion | High-Fat Diet | Reversed Reduction (Increased) nih.govnih.govresearchgate.net |
| Wild-Type | Stress | Reduced nih.govnih.gov |
| ACADS Deletion | Stress | Reversed Reduction (Increased) nih.govnih.govresearchgate.net |
Comparative Biochemical Aspects of Butyryl Coenzyme a
Phylogenetic Diversity of Butyryl-Coenzyme A-Producing Microorganisms
The ability to produce butyrate (B1204436), and therefore the precursor butyryl-CoA, is not confined to a single phylogenetic group but is widespread among various bacterial taxa, particularly within the human gut microbiota. These bacteria are functionally grouped rather than being a coherent phylogenetic entity. ontosight.ai The majority of well-characterized butyrate-producing bacteria from the human colon are Gram-positive Firmicutes. ontosight.ai
Key butyrate-producing bacteria have been identified within several clostridial clusters, most notably clusters IV, IX, XIVa, and XVI. oup.comnih.gov Among the most abundant in the human gut are species related to Faecalibacterium prausnitzii (cluster IV) and Eubacterium rectale/ Roseburia spp. (cluster XIVa). ontosight.ainih.gov However, butyrate production is not exclusive to Firmicutes; members of the Bacteroidetes and Fusobacteria phyla have also been identified as butyrate producers. nih.govresearchgate.net
The final step in butyrate synthesis from butyryl-CoA can occur via two primary enzymatic pathways, and the distribution of the genes encoding these enzymes varies across different bacterial groups.
Analysis of Butyryl-Coenzyme A:Acetate (B1210297) Coenzyme A Transferase Gene Families Across Bacterial Taxa
The transfer of the CoA moiety from butyryl-CoA to acetate, yielding butyrate and acetyl-CoA, is catalyzed by butyryl-CoA:acetate CoA transferase (But). This is considered the predominant pathway for butyrate formation in the human colon, an environment typically rich in acetate. oup.comnih.gov The gene encoding this enzyme, often referred to as the but gene, is widespread among gut-dwelling butyrate producers.
Studies have shown that the but gene is present in all 38 strains of anaerobic butyrate-producing bacteria isolated from human feces that were examined in one study, spanning clostridial clusters IV, XIVa, and XVI. oup.com This suggests that the butyryl-CoA:acetate CoA transferase pathway is a highly conserved and crucial route for butyrate synthesis in the human colonic ecosystem. oup.comnih.gov
The presence of this gene is particularly characteristic of many species within the Firmicutes phylum, including prominent gut commensals like Roseburia spp. and Faecalibacterium prausnitzii. researchgate.net Research has also identified novel CoA-transferase genes in bacteria such as Roseburia sp. A2-183, which show activity with butyryl-CoA. wikipedia.org While prevalent in Firmicutes, genes with homology to CoA-transferases are also found in other phyla like Bacteroidetes, though their primary role in butyrate production in these organisms is still under investigation. nih.gov
| Phylum | Representative Genera/Species | Pathway Presence |
| Firmicutes | Roseburia spp., Faecalibacterium prausnitzii, Coprococcus spp., Eubacterium rectale | High |
| Bacteroidetes | Porphyromonas spp. | Present |
| Fusobacteria | Fusobacterium nucleatum | Present |
Distribution of Butyrate Kinase Pathway Among Different Bacterial Groups
The alternative final step in butyrate synthesis involves two enzymes: phosphotransbutyrylase (Ptb) and butyrate kinase (Buk). In this pathway, butyryl-CoA is first converted to butyryl-phosphate by Ptb, and then butyrate kinase catalyzes the transfer of the phosphoryl group from butyryl-phosphate to ADP, yielding butyrate and ATP. oup.comnih.gov
In contrast to the widespread distribution of the butyryl-CoA:acetate CoA transferase, the butyrate kinase pathway has a much more restricted distribution among human colonic bacteria. oup.comnih.gov A comprehensive study of 38 anaerobic butyrate-producing isolates from human feces found that only four strains possessed detectable butyrate kinase activity. oup.com These strains were also the only ones to yield PCR products for the butyrate kinase gene (buk). oup.comnih.gov
Phylogenetic analysis of the buk gene shows its presence in several clostridial species. researchgate.net The genes for phosphotransbutyrylase (ptb) and butyrate kinase (buk) often form an operon in clostridia. oup.com While less common in the human gut, this pathway is well-characterized in solventogenic bacteria like Clostridium acetobutylicum. oup.comwikigenes.org Some ruminal bacteria, such as certain strains of Butyrivibrio fibrisolvens, also utilize the butyrate kinase pathway. oup.com
| Phylum | Representative Genera/Species | Pathway Presence |
| Firmicutes | Clostridium acetobutylicum, Clostridium perfringens, Coprococcus sp. L2-50, Butyrivibrio fibrisolvens | Present but restricted |
| Firmicutes | Roseburia spp., Faecalibacterium prausnitzii | Generally absent |
Interspecies Variations in Butyryl-Coenzyme A Metabolic Pathways
The metabolic pathways leading to and from butyryl-CoA exhibit significant variation across different species, reflecting diverse evolutionary adaptations and ecological niches.
Differences in Butyryl-Coenzyme A Synthesis Routes Across Bacterial Species
There are four major known pathways for the synthesis of butyryl-CoA in bacteria, all of which converge on the formation of crotonyl-CoA, which is then reduced to butyryl-CoA by butyryl-CoA dehydrogenase. ontosight.aielsevierpure.com
Acetyl-CoA Pathway: This is the most common pathway, especially in the human gut. nih.govnih.gov It involves the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, which is subsequently reduced to butyryl-CoA through a series of reactions catalyzed by β-hydroxybutyryl-CoA dehydrogenase, crotonase, and butyryl-CoA dehydrogenase. oup.comresearchgate.net This pathway is prevalent in many Firmicutes, including Roseburia, Faecalibacterium, and Clostridium species. nih.govnih.gov
Glutarate Pathway: This pathway utilizes glutarate as a starting substrate, which is converted through several steps to crotonyl-CoA. researchgate.netontosight.ai The enzymes involved include glutaconate-CoA transferase and glutaconyl-CoA decarboxylase. researchgate.net This pathway is found in certain Firmicutes and Fusobacteria. nih.gov
4-Aminobutyrate Pathway: In this route, 4-aminobutyrate (derived from glutamate) is converted to crotonyl-CoA. researchgate.netontosight.ai Key enzymes in this pathway include 4-hydroxybutyrate dehydrogenase, 4-hydroxybutyrate CoA-transferase, and 4-hydroxybutyryl-CoA dehydratase. researchgate.netnih.gov This pathway has been identified in bacteria such as Clostridium aminobutyricum and some Fusobacteria. ontosight.ainih.gov
Lysine (B10760008) Pathway: This pathway involves the degradation of lysine to produce crotonyl-CoA. researchgate.netontosight.ai It is a more complex pathway involving enzymes such as lysine aminomutases and 3,5-diaminohexanoate (B231605) dehydrogenase. researchgate.net The lysine pathway is found in Firmicutes, Fusobacteria, and Bacteroidetes. nih.gov
The distribution of these pathways can vary even between different strains of the same species. For example, while one strain of Fusobacterium nucleatum may use the 4-aminobutyrate pathway, others might utilize the glutarate and lysine pathways. ontosight.ai
| Pathway | Starting Substrate | Key Enzymes | Representative Bacterial Groups |
| Acetyl-CoA | Acetyl-CoA | Thiolase, β-hydroxybutyryl-CoA dehydrogenase, Crotonase, Butyryl-CoA dehydrogenase | Firmicutes (e.g., Roseburia, Faecalibacterium) |
| Glutarate | Glutarate | Glutaconate-CoA transferase, Glutaconyl-CoA decarboxylase | Firmicutes, Fusobacteria |
| 4-Aminobutyrate | 4-Aminobutyrate | 4-hydroxybutyrate CoA-transferase, 4-hydroxybutyryl-CoA dehydratase | Firmicutes (e.g., C. aminobutyricum), Fusobacteria |
| Lysine | Lysine | Lysine aminomutases, 3,5-diaminohexanoate dehydrogenase | Firmicutes, Fusobacteria, Bacteroidetes |
Functional Divergence of Butyryl-Coenzyme A-Converting Enzymes in Different Organisms
The enzymes that convert butyryl-CoA also show significant functional divergence across different organisms, particularly in their substrate specificity and kinetic properties.
Butyryl-CoA Dehydrogenase (BCD): This flavoprotein catalyzes the oxidation of butyryl-CoA to crotonyl-CoA. uniprot.org In fermentative bacteria like Clostridium acetobutylicum, BCD is a key enzyme in the butyrate synthesis pathway. oup.com In other organisms, such as Syntrophomonas wolfei, it functions in the reverse direction as part of the butyrate oxidation pathway. uniprot.org The mechanism of BCD, often involving an electron-transferring flavoprotein complex, is similar to that of acyl-CoA dehydrogenases in eukaryotic fatty acid β-oxidation. nih.gov
CoA-Transferases: These enzymes exhibit considerable diversity. The butyryl-CoA:acetate CoA transferase (But) found in many human gut bacteria is highly specific for acetate as the CoA acceptor. researchgate.net However, some CoA-transferases have broader substrate specificities. For instance, a novel CoA-transferase from Roseburia sp. A2-183 can utilize propionyl-CoA as a substrate, albeit less efficiently than butyryl-CoA, and can transfer the CoA to various acceptors including butyrate, propionate, isobutyrate, and valerate. wikipedia.org In contrast, some CoA-transferases are highly specialized. For example, the enzyme from Clostridium tyrobutyricum BEY8 shows activity only with butyryl-CoA and not with the longer-chain caproyl-CoA. nih.gov Conversely, the CoA-transferase from Ruminococcaceae bacterium CPB6 can catalyze the conversion of both butyryl-CoA and caproyl-CoA, with a higher catalytic efficiency for the latter, indicating its role in medium-chain fatty acid synthesis. nih.gov In Porphyromonas gingivalis, three distinct CoA transferases have been identified with differing preferences for butyryl-CoA and propionyl-CoA. frontiersin.org
| Enzyme | Organism | Substrate(s) | Key Functional Characteristic |
| Butyryl-CoA:acetate CoA transferase | Roseburia spp. | Butyryl-CoA, Acetate | High specificity for acetate as CoA acceptor. |
| CoA-transferase | Clostridium tyrobutyricum | Butyryl-CoA | Specific for butyryl-CoA; no activity with caproyl-CoA. nih.gov |
| CoA-transferase | Ruminococcaceae bacterium CPB6 | Butyryl-CoA, Caproyl-CoA | Higher catalytic efficiency with caproyl-CoA, involved in medium-chain fatty acid synthesis. nih.gov |
| CoA-transferase (PGN_0725) | Porphyromonas gingivalis | Butyryl-CoA > Propionyl-CoA | Preferentially utilizes butyryl-CoA over propionyl-CoA. frontiersin.org |
| CoA-transferase (PGN_1888) | Porphyromonas gingivalis | Propionyl-CoA > Butyryl-CoA | Preferentially utilizes propionyl-CoA over butyryl-CoA. frontiersin.org |
Butyryl-Coenzyme A Metabolism in Eukaryotic Systems
In eukaryotes, butyryl-CoA is not typically produced as a final fermentation product but rather serves as an intermediate in key metabolic pathways, primarily within the mitochondria. researchgate.net
Fatty Acid β-Oxidation: Butyryl-CoA is an intermediate in the mitochondrial β-oxidation of fatty acids. ontosight.aiwikipedia.org In this catabolic process, long-chain fatty acids are sequentially shortened by the removal of two-carbon units in the form of acetyl-CoA. ontosight.aiwikipedia.org Butyryl-CoA is the substrate for short-chain acyl-CoA dehydrogenase (SCAD) in the final round of β-oxidation for even-chain fatty acids, which converts it to crotonyl-CoA. ontosight.ai This pathway is a major source of energy, particularly in tissues like the heart and skeletal muscle during fasting. nih.govnih.gov
Amino Acid Catabolism: Butyryl-CoA is also an intermediate in the catabolism of the branched-chain amino acid valine. researchgate.netoup.com The breakdown of valine produces isobutyryl-CoA, which is subsequently converted through several steps to propionyl-CoA and then succinyl-CoA, an intermediate of the citric acid cycle. numberanalytics.com While distinct from n-butyryl-CoA, the metabolism of these branched-chain acyl-CoAs involves similar enzymatic reactions to β-oxidation. nih.gov In some prokaryotes, an isobutyryl-CoA mutase can interconvert n-butyryl-CoA and isobutyryl-CoA, but this enzyme is not believed to be present in eukaryotes. researchgate.net
Histone Modification: In recent years, butyryl-CoA has been identified as a donor for the post-translational modification of proteins, specifically the butyrylation of lysine residues on histones. researchgate.netnih.gov This epigenetic mark is catalyzed by histone acetyltransferases (HATs), which can also function as butyryltransferases. nih.govnih.gov The accumulation of butyryl-CoA, for instance due to a high-fat diet or defects in β-oxidation, can influence the levels of histone butyrylation, thereby affecting gene expression. nih.gov This links cellular metabolic states directly to the regulation of chromatin structure and function. nih.gov
Distinctions Between n-Butyryl-Coenzyme A and Isobutyryl-Coenzyme A Metabolic Origins in Mammals
In mammalian cells, n-butyryl-Coenzyme A (n-butyryl-CoA) and isobutyryl-Coenzyme A (isobutyryl-CoA) are structurally isomeric short-chain acyl-CoA molecules that originate from distinct metabolic pathways. Their separate biosynthetic routes underscore their different physiological roles and the specific enzymatic machinery involved in their formation.
Endogenous n-butyryl-CoA is primarily generated from the metabolism of straight-chain fatty acids. researchgate.netspringernature.com Specifically, it is an intermediate in the mitochondrial β-oxidation of fatty acids with an even number of carbons. springernature.com During this process, long-chain fatty acyl-CoAs are sequentially shortened, producing acetyl-CoA units in each cycle. Butyryl-CoA is the four-carbon intermediate in this pathway. rothamsted.ac.uk Additionally, n-butyryl-CoA can be produced during mitochondrial fatty acid synthesis. springernature.com Exogenous butyrate, often derived from dietary sources or microbial fermentation in the gut, can be converted to n-butyryl-CoA by the action of short-chain acyl-CoA synthetases. researchgate.net
In contrast, isobutyryl-CoA is principally derived from the catabolism of the branched-chain amino acid, valine. researchgate.netnih.gov Following the transamination of valine, the resulting α-keto acid undergoes oxidative decarboxylation to form isobutyryl-CoA. nih.gov This pathway is a key part of amino acid metabolism. Furthermore, the degradation of branched-chain fatty acids, which can be found in dairy and ruminant-derived foods, provides another source of isobutyryl-CoA. researchgate.net Studies in 293T cells have demonstrated that supplementing with valine significantly increases the intracellular levels of isobutyryl-CoA without affecting n-butyryl-CoA concentrations, highlighting the separation of these pathways. researchgate.net It is noteworthy that while a butyryl-CoA mutase that can interconvert n- and isobutyryl-CoA exists in some prokaryotes, an ortholog of this enzyme is not believed to be present in higher organisms, further ensuring the distinct pools of these two acyl-CoAs in mammals. researchgate.net
The distinct origins of n-butyryl-CoA and isobutyryl-CoA are significant as they serve as donors for post-translational modifications of proteins, such as lysine butyrylation and isobutyrylation, respectively. These modifications can impact cellular processes, and their regulation is directly linked to the metabolic state of the cell and the availability of these specific acyl-CoA molecules. dntb.gov.ua
Acyl-Coenzyme A Pool Composition Across Different Biological Systems
The composition of the acyl-Coenzyme A (acyl-CoA) pool, which includes a wide range of acyl-CoA species of varying chain lengths and saturation, exhibits considerable diversity across different biological systems and even between different tissues and subcellular compartments within the same organism. This variation reflects the distinct metabolic activities and requirements of the cell or organism.
In mammalian cells , the acyl-CoA pool is complex and dynamically regulated. Studies on HepG2 cells have provided quantitative insights into the abundance of various short-chain acyl-CoAs. In these cells, succinyl-CoA and acetyl-CoA are the most abundant species, with concentrations significantly higher than other short-chain acyl-CoAs like propionyl-CoA and butyryl-CoA. biorxiv.org For instance, the concentration of butyryl-CoA was measured to be approximately 1.013 pmol/10⁶ cells, which is considerably lower than that of acetyl-CoA (10.644 pmol/10⁶ cells) and succinyl-CoA (25.467 pmol/10⁶ cells). biorxiv.org In mouse liver tissue, similar trends are observed, with acetyl-CoA and succinyl-CoA being dominant. nih.gov The composition of long-chain acyl-CoAs also varies between tissues, with rat liver having a total long-chain acyl-CoA content of approximately 83 nmol/g wet weight, while hamster heart contains around 61 nmol/g wet weight. dntb.gov.ua
Table 1: Concentration of Short-Chain Acyl-CoAs in HepG2 Cells
| Acyl-CoA Species | Concentration (pmol/10⁶ cells) |
|---|---|
| Succinyl-CoA | 25.467 |
| Acetyl-CoA | 10.644 |
| Propionyl-CoA | 3.532 |
| CoASH | 1.734 |
| Valeryl-CoA | 1.118 |
| Butyryl-CoA | 1.013 |
| HMG-CoA | 0.971 |
| Glutaryl-CoA | 0.647 |
| Crotonoyl-CoA | 0.032 |
| Lactoyl-CoA | 0.011 |
Data sourced from a study on HepG2 cells, providing a snapshot of the relative abundance of various short-chain acyl-CoAs. biorxiv.org
In prokaryotes , such as Escherichia coli, the acyl-CoA pool is also tightly regulated and responsive to the available carbon source. In E. coli engineered for fatty acid production, the intracellular concentrations of acetyl-CoA, malonyl-CoA, and free Coenzyme A (CoASH) can be manipulated. For example, enhancing the expression of genes involved in CoA biosynthesis can lead to an accumulation of acetyl-CoA. researchgate.net
Yeast , such as Saccharomyces cerevisiae, also maintain a distinct acyl-CoA pool. The overexpression of acyl-CoA-binding protein (ACBP) in S. cerevisiae has been shown to cause a significant expansion of the intracellular acyl-CoA pool, indicating a role for these proteins in maintaining the size and composition of the pool. researchgate.net
In plants , the acyl-CoA pool is fundamental for lipid metabolism, including the synthesis of storage lipids in seeds. nih.gov The composition of the plant acyl-CoA pool is characterized by a higher proportion of unsaturated fatty acyl-CoAs compared to animals, reflecting the general difference in fatty acid composition where plant lipids are rich in unsaturated and polyunsaturated fatty acids. researchgate.net Acyl-CoA-binding proteins in plants show varying affinities for different acyl-CoA esters, suggesting a mechanism for the differential transport and compartmentalization of acyl-CoAs for various metabolic fates. nih.gov
The differences in acyl-CoA pool composition across these biological systems are a consequence of their unique metabolic networks and the specific enzymes they express, such as the different isoforms of acyl-CoA synthetases and dehydrogenases. nih.govcapes.gov.br These variations are crucial for the diverse physiological functions in each organism, from energy metabolism and membrane structure to the regulation of gene expression through acyl-CoA-dependent protein modifications.
Role of Butyryl Coenzyme a in Epigenetic Regulation and Gene Expression
Butyryl-Coenzyme A as a Donor for Protein Lysine (B10760008) Acylation
Butyryl-CoA is the substrate for the enzymatic transfer of a butyryl group onto the epsilon-amino group of lysine residues on proteins. nih.gov This process, termed lysine butyrylation, neutralizes the positive charge of the lysine residue, which can have a profound impact on the substrate protein's structure and function. researchgate.netuniprot.org This modification is a conserved epigenetic marker found in a wide range of eukaryotes. nih.gov The enzymes responsible for catalyzing this reaction were initially identified as histone acetyltransferases (HATs), demonstrating their promiscuous ability to utilize different short-chain acyl-CoAs. researchgate.netuniprot.org
Lysine butyrylation involves the covalent addition of a butyryl group from a butyryl-CoA donor molecule to a lysine residue. nih.gov This reaction is primarily catalyzed by lysine acetyltransferases (KATs) such as p300 and CREB-binding protein (CBP), which were found to possess lysine butyryltransferase activity. researchgate.netuniprot.orgnih.gov
A structural isomer of butyrylation, known as lysine isobutyrylation (Kibu), has also been identified as a distinct PTM on histones. oup.comresearchgate.net While chemically similar, the metabolic origins of the donor molecules differ significantly:
n-butyryl-CoA is principally derived from the beta-oxidation of fatty acids. oup.com
Isobutyryl-CoA is a metabolic intermediate derived from the catabolism of the branched-chain amino acid, valine. oup.comresearchgate.net
This distinction implies that these two similar modifications can signal different metabolic states within the cell. The enzymatic machinery for isobutyrylation also involves KATs, with p300 and HAT1 showing notable lysine isobutyryltransferase activity in vitro. oup.comresearchgate.net The neutralization of lysine's positive charge is a common feature of both modifications, altering the electrostatic properties of the modified proteins. researchgate.netuniprot.org
Histone butyrylation is a key epigenetic mark that contributes to the regulation of chromatin structure and function. nih.gov Like the extensively studied histone acetylation, butyrylation of the N-terminal tails of core histones alters chromatin dynamics. wikipedia.org This modification is considered a conserved histone marker throughout eukaryotic evolution. nih.gov The addition of the bulkier butyryl group, compared to an acetyl group, can induce significant structural changes, potentially leading to distinct functional outcomes in the regulation of biological processes. uniprot.org
Mass spectrometry-based proteomic studies have identified numerous lysine butyrylation sites on core histones. These modifications are found on the N-terminal tails of histones H3 and H4, which are accessible for modification and interaction with other proteins. nih.gov
Key identified sites of histone butyrylation include:
Histone H3: K9, K14, K18, K23, K27, K36, K37, K79, and K122. nih.gov
Histone H4: K5, K8, K12, and K16. nih.gov
Histone H2B: K5 and K20. nih.gov
The butyrylation of specific residues, such as H3K9 and H4K5, has been linked to distinct regulatory functions. nih.govnih.gov For instance, H3K9 butyrylation is abundant at transcriptionally active promoters. nih.gov Similarly, butyrylation at H4K5 and H4K8 is particularly important in processes like spermatogenesis, where it plays a critical role in chromatin reorganization. nih.govmdpi.com
Table 1: Documented Histone Butyrylation Sites
| Histone | Lysine Residue | Reference |
| H3 | K9 | nih.gov |
| H3 | K14 | nih.gov |
| H3 | K18 | nih.gov |
| H3 | K23 | nih.gov |
| H3 | K27 | nih.gov |
| H4 | K5 | nih.govnih.gov |
| H4 | K8 | nih.gov |
Histone butyrylation and acetylation can coexist but also compete for the same lysine residues, leading to a complex regulatory interplay. nih.gov This competition is particularly evident at the promoters of highly active genes, where H4K5 and H4K8 can be dynamically modified by either butyrylation or acetylation. nih.gov
This dynamic interplay has significant functional consequences:
Differential "Reader" Protein Binding: The binding of bromodomain-containing proteins, which act as "readers" of acylation marks, is highly sensitive to the type of acyl group. For example, the testis-specific bromodomain protein BRDT readily binds to acetylated H4K5 (H4K5ac), an interaction crucial for gene expression during spermatogenesis. nih.gov However, the bulkier butyryl group on H4K5 (H4K5bu) causes a steric clash within the BRDT binding pocket, preventing its binding. nih.gov
Regulation of Chromatin Dynamics: By competing with acetylation, H4K5 butyrylation can prevent BRDT binding, thereby modulating chromatin reorganization. nih.gov During late spermatogenesis, acetylated histones are targeted for removal. However, butyrylated H4 species are removed more slowly, suggesting that the switch from acetylation to butyrylation can delay histone removal and impact the final epigenetic state of the male genome. nih.govnih.gov This alternating pattern of acetylation and butyrylation allows for both sustained gene activation and dynamic control over the binding of regulatory proteins. nih.govnih.gov
The scope of lysine butyrylation extends beyond histones to include a variety of non-histone proteins. wikipedia.orgyoutube.comyoutube.com This indicates that butyryl-CoA-dependent modification is a widespread regulatory mechanism. The enzymes p300 and CBP can catalyze butyrylation on non-histone substrates, suggesting that this modification could regulate diverse cellular processes such as DNA replication, transcription, and signal transduction. nih.govwikipedia.org
Research has shown that:
The tumor suppressor protein p53 can be butyrylated in vitro by p300/CBP. nih.gov Given that acetylation of p53 is critical for its transcriptional activity, butyrylation at the same lysine residues likely plays a role in modulating its function. nih.gov
The acetyltransferases p300 and CBP can undergo auto-butyrylation. Mass spectrometry has identified numerous butyrylation sites on both enzymes, suggesting a potential feedback mechanism for regulating their own catalytic activity or interactions. uniprot.orgnih.gov
Table 2: Examples of Butyrylated Non-Histone Proteins
| Protein | Function | Reference |
| p53 | Tumor suppressor, transcription factor | nih.gov |
| p300 | Histone acetyltransferase, transcriptional co-activator | uniprot.orgnih.gov |
| CBP | Histone acetyltransferase, transcriptional co-activator | uniprot.orgnih.gov |
Histone Butyrylation as a Post-Translational Modification
Molecular Mechanisms of Butyryl-Coenzyme A in Gene Transcription and Chromatin Dynamics
The donation of its butyryl group by Butyryl-CoA directly influences gene transcription and chromatin dynamics through several mechanisms. Histone butyrylation, much like acetylation, is generally associated with a transcriptionally active chromatin state. wikipedia.orgnih.govnih.gov
The primary molecular mechanisms include:
Direct Stimulation of Transcription: In vitro transcription assays have demonstrated that histone butyrylation can directly stimulate gene expression. nih.gov The neutralization of the positive charge on lysine residues is thought to relax the chromatin structure, making the underlying DNA more accessible to the transcriptional machinery. wikipedia.org
Regulation of Chromatin Accessibility: By altering histone-DNA interactions, butyrylation contributes to a more open chromatin conformation (euchromatin), which facilitates the binding of transcription factors and RNA polymerase. wikipedia.org
Modulation of Protein-Protein Interactions: As described previously, the interplay between butyrylation and acetylation at specific histone sites serves as a sophisticated mechanism to control the recruitment and dissociation of "reader" proteins. nih.gov The prevention of BRDT binding by H4K5 butyrylation is a prime example of how this modification can fine-tune the binding of chromatin-associated proteins to regulate gene expression programs and chromatin reorganization events, such as histone removal during spermatogenesis. nih.govnih.gov This dynamic switching between different acyl marks provides a layer of regulatory complexity that connects cellular metabolism directly to the intricate control of the genome. nih.gov
Regulation of Chromatin Activity by Histone Butyrylation
Histone butyrylation is a post-translational modification (PTM) where a butyryl group is transferred from the donor molecule, butyryl-CoA, to a lysine residue on a histone protein. This process is a direct link between the metabolic state of a cell and the regulation of its chromatin. nih.govnih.gov The addition of the butyryl group, a type of histone acylation, is catalyzed by enzymes known as histone acetyltransferases (HATs), which, despite their name, can utilize other short-chain acyl-CoAs like butyryl-CoA. tandfonline.com
This modification is not merely a passive marker but an active regulator of chromatin structure. nih.gov Histone butyrylation, similar to the more extensively studied histone acetylation, neutralizes the positive charge of the lysine residue. This charge neutralization weakens the electrostatic interaction between the histone tail and the negatively charged DNA backbone. The result is a more relaxed and open chromatin structure, often referred to as euchromatin. This "open" state makes the DNA more accessible to transcription factors and the RNA polymerase machinery, generally leading to an increase in gene expression. nih.gov
Research has shown that histone butyrylation is particularly prevalent in the intestinal epithelium, where the concentration of butyrate (B1204436) and, consequently, butyryl-CoA is high due to microbial fermentation. nih.gov Studies in mice have demonstrated that histone butyrylation on specific lysine residues, such as H3K27, is associated with active gene regulatory elements and correlates with the levels of gene expression. nih.gov
Butyrate-Mediated Histone Deacetylase Inhibition
While butyryl-CoA acts as a substrate for histone modification, its metabolic product, butyrate, functions as a potent inhibitor of a different class of enzymes: histone deacetylases (HDACs). nih.govpnas.orgnih.gov Butyrate is a well-documented inhibitor of Class I and Class IIa HDACs. pnas.orgnih.gov These enzymes are responsible for removing acetyl groups from histones, a process that typically leads to a more condensed chromatin structure (heterochromatin) and transcriptional repression. youtube.comyoutube.com
By inhibiting HDACs, butyrate causes an accumulation of acetyl groups on histones, a state known as histone hyperacetylation. nih.govnih.gov This effect mimics and enhances the outcome of histone butyrylation, leading to a more open and transcriptionally active chromatin state. nih.gov The inhibition of HDACs by butyrate is a crucial mechanism through which this microbial metabolite can induce widespread changes in gene expression, affecting a small but significant percentage (around 2%) of mammalian genes. nih.gov This inhibition can lead to the activation of genes involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis. nih.govyoutube.com For instance, the induction of the p21 gene, a key inhibitor of cell cycle progression, is a well-established consequence of butyrate's HDAC-inhibiting activity. nih.govresearchgate.net
Influence on Transcription Factor Accessibility and Assembly of Transcription Complexes
The changes in chromatin structure induced by histone butyrylation and butyrate-mediated HDAC inhibition have a direct impact on the ability of transcription factors to regulate gene expression. nih.govyoutube.com A more relaxed chromatin architecture physically exposes the DNA, allowing transcription factors to more easily locate and bind to their specific recognition sequences within gene promoters and enhancers. nih.govbiorxiv.org
Butyrate's influence extends beyond simply making DNA accessible. It can modulate the activation of various transcription factors that are critical for inflammatory and immune responses. nih.gov For example, by inhibiting HDACs, butyrate can facilitate the expression of genes that reduce oxidative stress, such as those coding for glutathione (B108866) S-transferases. youtube.comyoutube.com In some contexts, butyrate can enhance the transcriptional activation of certain genes induced by inflammatory signals while simultaneously repressing others, demonstrating a complex and selective regulatory role. nih.gov
Studies using techniques like ATAC-seq, which assesses chromatin accessibility, have shown that butyrate exposure leads to distinct temporal changes in the openness of chromatin. biorxiv.org Interestingly, while many regions become more accessible as expected, some distal enhancer regions become less accessible, suggesting a highly specific and targeted remodeling of the chromatin landscape that influences which transcription factor networks are active. biorxiv.org This targeted remodeling provides a molecular map of how this microbial metabolite can exert its anti-cancer and other physiological effects. biorxiv.org
Interconnections between Butyryl-Coenzyme A Metabolism, Microbiota, and Host Epigenetics
The epigenetic modifications driven by butyryl-CoA and butyrate are intimately linked to the gut microbiota, the vast community of microorganisms residing in the large intestine. wisc.edutandfonline.com These microbes ferment dietary fibers that are indigestible by the host, producing a variety of metabolites, most notably short-chain fatty acids (SCFAs) like butyrate. researchgate.netnih.gov This process forms a crucial metabolic bridge between diet, the microbiome, and the host's own genetic regulation. biorxiv.orgfrontiersin.org
Microbiota-Derived Butyrate and its Epigenetic Impact on Host Cells
The gut microbiota is the primary source of butyrate for the host. nih.govoup.com Specific bacterial families, particularly members of the Firmicutes phylum, are major producers of butyrate from dietary fiber. oup.com This microbially-produced butyrate is absorbed by the host's intestinal epithelial cells (colonocytes), where it serves a dual purpose: it is a primary energy source for these cells and a potent epigenetic signaling molecule. nih.govontosight.ai
Upon entering host cells, butyrate can be converted to butyryl-CoA, which then serves as the substrate for histone butyrylation, directly linking microbial metabolism to host chromatin modification. nih.govnews-medical.net Simultaneously, butyrate acts as an HDAC inhibitor, leading to histone hyperacetylation. nih.govtandfonline.com Isotope tracing studies have confirmed that carbon from microbially-produced butyrate is directly incorporated into host histones, providing definitive evidence of this link. tandfonline.combiorxiv.org This dual-action mechanism allows the gut microbiota to exert significant control over the epigenetic landscape of host cells, particularly within the intestinal lining. tandfonline.comoup.com
Alteration of Host Gene Expression Through Microbial Metabolites
Microbial metabolites, with butyrate being a prime example, act as chemical messengers that can dictate which host genes are turned on or off. wisc.edunih.gov This communication occurs through the epigenetic mechanisms described above. The alteration of histone marks changes the accessibility of chromatin, thereby modulating the expression of a wide range of host genes. nih.govnih.gov
The genes regulated by butyrate are involved in a multitude of cellular functions, including cell proliferation, apoptosis, inflammation, and immune regulation. nih.govpnas.org For example, butyrate's ability to inhibit HDACs can lead to the upregulation of tumor suppressor genes like p21, contributing to its anti-cancer properties. nih.govyoutube.com In immune cells, butyrate can suppress the production of pro-inflammatory mediators like IL-6 and TNF-α by increasing histone acetylation at their respective gene promoters. pnas.orgoup.com This demonstrates how microbial metabolism can directly influence the host's immune and inflammatory status. pnas.orgwisc.edu The reach of these metabolites is not limited to the gut; they can enter systemic circulation and influence gene expression in distant tissues like the liver and adipose tissue. wisc.edu
| Gene/Protein | Regulated By | Effect of Regulation | Cellular Function | Reference |
| p21 (Waf1/Cip1) | Butyrate | Increased expression/translation | Cell cycle arrest, tumor suppression | nih.govyoutube.comresearchgate.net |
| IL-6, TNF-α | Butyrate | Decreased production | Pro-inflammatory cytokines | pnas.orgoup.com |
| Glutathione S-transferases (GSTs) | Butyrate | Increased expression | Reduction of oxidative stress | youtube.com |
| IL-10, IL-17α | Butyrate | Altered levels | Anti-inflammatory and pro-inflammatory cytokines | bioscientifica.comresearchgate.net |
| NOX4 | Butyrate | Decreased expression | Production of reactive oxygen species (ROS) | bioscientifica.comresearchgate.net |
| C3, Factor B | Butyrate | Enhanced or decreased expression (context-dependent) | Complement system components (inflammation) | nih.gov |
| MYC, FOS | Butyrate | Binding at oncogenic loci | Oncogenes involved in cell proliferation | news-medical.net |
Epigenetic Modifications in Host Response to Microbial Dysbiosis
Microbial dysbiosis, an imbalance in the composition and function of the gut microbiota, is often associated with a reduction in butyrate-producing bacteria. bioscientifica.comprimescholars.com This depletion of beneficial microbes leads to lower levels of butyrate in the gut. researchgate.netprimescholars.com The consequences of this microbial shift extend to the host's epigenetic programming.
A reduction in butyrate leads to decreased inhibition of HDACs. bioscientifica.comresearchgate.net This can result in a more condensed chromatin state around certain genes, potentially silencing protective genes or activating pro-inflammatory pathways that are normally kept in check. For example, in the context of type 2 diabetes, dysbiosis characterized by reduced butyrate-forming bacteria is linked to increased HDAC3 activity, which in turn is associated with inflammation and oxidative stress in the colon. bioscientifica.com
Furthermore, microbial dysbiosis has been linked to changes in DNA methylation patterns, another key epigenetic mechanism. primescholars.commdpi.com An altered microbiota can influence the availability of methyl donors, which are essential for DNA methylation. nih.gov Dysbiosis-induced epigenetic changes, including altered histone acetylation and DNA methylation, are increasingly recognized as a crucial factor in the development of various diseases, including inflammatory bowel disease (IBD), metabolic syndrome, and colorectal cancer. primescholars.combmj.com This highlights the critical role of a balanced gut microbiome in maintaining epigenetic homeostasis and host health. primescholars.com
Advanced Research Methodologies and Biotechnological Applications of Butyryl Coenzyme a
Molecular and Genetic Tools for Studying Butyryl-Coenzyme A Pathways
Genetic manipulation and analysis are fundamental to elucidating the roles of specific genes and enzymes in butyryl-CoA metabolism. These tools allow researchers to quantify gene expression, characterize enzyme function, and engineer metabolic pathways for desired outcomes.
Degenerate real-time PCR (qPCR) is a powerful technique for quantifying functional genes in complex microbial communities, such as the gut microbiota. nih.govnih.govasm.org This method is particularly useful for studying butyrate-producing bacteria, as the gene encoding the key enzyme butyryl-CoA:acetate (B1210297) CoA-transferase (but) is highly variable among different species. mdpi.com
To overcome this variability, degenerate primers are designed to target conserved regions of the but gene across a broad range of butyrate-producing bacteria. nih.govresearchgate.net This approach allows for the simultaneous quantification of phylogenetically diverse bacteria that contribute to butyrate (B1204436) production. nih.govnih.govasm.org The abundance of the but gene, as determined by qPCR, can serve as a biomarker for the butyrate production capacity of a microbial ecosystem. oup.comoup.com Studies have successfully used this method to compare the butyrate-producing potential of gut microbiota in individuals with different diets and ages, revealing, for instance, a higher number of but gene copies in vegetarians compared to omnivores and the elderly. oup.com
The design of these degenerate primers involves aligning multiple but gene sequences from various bacteria to identify conserved regions suitable for primer binding. mdpi.comresearchgate.net The use of degenerate primers, which are mixtures of similar oligonucleotides, increases the likelihood of amplifying the target gene from different species. nih.gov The specificity of the amplification is often confirmed by melt curve analysis, which should ideally show a single peak for the target amplicon. oup.com
Table 1: Example of Degenerate Primers for Butyryl-CoA:Acetate CoA-Transferase Gene Quantification
| Primer Name | Sequence (5' to 3') | Target Gene | Reference |
| BCoATscrF | GCIGAICATTTCACITGGAAYWSITGGCAYATG | Butyryl-CoA:acetate CoA-transferase | nih.gov |
| BCoATscrR | CCTGCCTTTGCAATRTCIACRAANGC | Butyryl-CoA:acetate CoA-transferase | nih.gov |
Gene cloning and expression analysis are essential for characterizing the function and properties of enzymes involved in butyryl-CoA metabolism. This process typically involves identifying the gene of interest in a specific organism, cloning it into an expression vector, and then introducing the vector into a suitable host, such as Escherichia coli, for protein production. nih.govbiorxiv.orgnih.gov
This approach has been successfully applied to study a variety of enzymes in the butyryl-CoA pathway. For instance, genes encoding butyryl-CoA:acetate CoA-transferase from bacteria like Ruminococcaceae bacterium CPB6 and Clostridium tyrobutyricum BEY8 have been cloned and expressed to investigate their substrate specificities and kinetic properties. nih.govbiorxiv.orgnih.gov Such studies have revealed that some of these enzymes are specific for butyryl-CoA, while others can also act on other acyl-CoAs, like caproyl-CoA. nih.govbiorxiv.orgnih.gov
Furthermore, the genes for the enzymes responsible for the conversion of acetoacetyl-CoA to butyryl-CoA in Clostridium acetobutylicum, namely β-hydroxybutyryl-CoA dehydrogenase, crotonase, and butyryl-CoA dehydrogenase, have been cloned and sequenced. asm.org These studies have provided insights into the genetic organization of these genes, which often form clusters or operons, suggesting coordinated regulation of the butyryl-CoA synthesis pathway. asm.orgoup.com Heterologous expression of these enzymes also allows for their purification and subsequent biochemical characterization. nih.gov
Metabolic pathway engineering aims to modify the metabolism of an organism to produce valuable chemicals, such as biofuels or bioplastics. Artificial operon construction is a key strategy in this field, allowing for the coordinated expression of multiple genes involved in a specific metabolic pathway. nih.govyoutube.com An operon is a cluster of genes under the control of a single promoter, leading to the transcription of a single polycistronic mRNA. youtube.com
By assembling the genes of a desired pathway into an artificial operon, researchers can ensure that all the necessary enzymes are produced in a balanced manner. nih.gov This approach has been explored for the production of butanol, a biofuel that can be synthesized from butyryl-CoA. nih.gov The pathway from acetyl-CoA to butanol involves several enzymatic steps, and the corresponding genes can be assembled into a synthetic operon for expression in a host organism like E. coli. nih.govresearchgate.net
The construction of these synthetic pathways can also involve the use of enzymes from different organisms to create novel, more efficient routes to the desired product. nih.gov For example, an O2-tolerant butanol pathway was constructed in E. coli by combining an acyl-ACP thioesterase and a carboxylic acid reductase, bypassing the oxygen-sensitive enzymes found in the native clostridial pathway. nih.gov The success of such engineered pathways often depends on the careful selection of enzymes and the optimization of their expression levels, which can be fine-tuned through the design of the artificial operon. nih.gov The development of artificial pathways for the synthesis of precursors like malonyl-CoA also highlights the potential of this strategy to engineer complex metabolic networks. springernature.com
Analytical Chemistry Techniques for Butyryl-Coenzyme A and Related Metabolites
The accurate detection and quantification of butyryl-CoA and other acyl-CoAs are essential for studying their metabolic roles. Advanced analytical techniques provide the sensitivity and specificity required to measure these low-abundance and often unstable molecules in complex biological matrices.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), has become a cornerstone for the analysis of acyl-CoA profiles in metabolomics. nih.govnih.gov Techniques like ion-pairing reversed-phase high-performance liquid chromatography coupled to electrospray ionization high-resolution mass spectrometry (IP-RP-HPLC/ESI-HRMS) offer excellent sensitivity and specificity for the detection and quantification of a wide range of acyl-CoA species, including butyryl-CoA. nih.gov
This methodology allows for the simultaneous measurement of numerous acyl-CoAs in a single analytical run, providing a comprehensive snapshot of the acyl-CoA pool in a given biological sample. nih.govresearchgate.net The high resolution of mass spectrometers like the Orbitrap enables the accurate determination of the mass-to-charge ratio (m/z) of the analytes, which facilitates their unambiguous identification. nih.govnih.gov
The sample preparation for acyl-CoA analysis is a critical step, as these molecules can be prone to degradation. nih.gov A single liquid extraction from a small amount of tissue can be sufficient to obtain a broad coverage of metabolites. nih.gov This powerful analytical approach has been used to study the remodeling of acyl-CoA profiles in response to dietary changes, demonstrating its utility in understanding metabolic regulation. nih.govresearchgate.net
Enzyme activity assays are fundamental for understanding the catalytic properties and reaction mechanisms of enzymes involved in butyryl-CoA metabolism. nih.govbiorxiv.orgnih.gov These assays are used to determine key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), which provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. nih.govbiorxiv.org
A common method for assaying butyryl-CoA:acetate CoA-transferase activity is a colorimetric assay that measures the formation of acetyl-CoA. nih.govdoi.org The acetyl-CoA produced in the reaction can be coupled to another enzymatic reaction that generates a colored or fluorescent product, which can be quantified spectrophotometrically. doi.org For example, the acetyl-CoA can be condensed with oxaloacetate by citrate (B86180) synthase, and the released Coenzyme A-SH can react with 5,5'-dithio-bis-(2-nitrobenzoate) (DTNB) to produce a yellow-colored compound. doi.org
Rapid-reaction kinetics, using techniques like stopped-flow spectrophotometry, can be employed to study the pre-steady-state kinetics of enzymes such as butyryl-CoA dehydrogenase. nih.gov These studies can reveal the formation of transient intermediates, such as charge-transfer complexes, providing detailed information about the enzyme's catalytic cycle. nih.gov
Table 2: Kinetic Parameters of Butyryl-CoA Converting Enzymes
| Enzyme | Organism | Substrate | K_m (µM) | V_max (U/mg) | Reference |
| Butyryl-CoA:acetate CoA-transferase (BEY8-CoAT) | Clostridium tyrobutyricum BEY8 | Butyryl-CoA | 369.5 | 26.2 (purified) | nih.govbiorxiv.org |
| Butyryl-CoA:acetate CoA-transferase (CPB6-CoAT) | Ruminococcaceae bacterium CPB6 | Butyryl-CoA | 536.9 | - | biorxiv.org |
| Butyryl-CoA dehydrogenase | Megasphaera elsdenii | Butyryl-CoA | - | ~1400 s⁻¹ (k_red) | nih.gov |
Butyryl-Coenzyme A in Metabolic Engineering and Bioproduction
Butyryl-Coenzyme A (butyryl-CoA) is a critical intermediate in microbial metabolism, situated at a key branch point for the synthesis of various valuable chemicals. Its central role has made it a prime target for metabolic engineers seeking to develop sustainable bioproduction routes for short- and medium-chain fatty acids and their derivatives. Through the rational design and engineering of microbial pathways, researchers have successfully redirected carbon flux towards butyryl-CoA and its downstream products.
Engineering of Microorganisms for Enhanced Butyrate Production
The bio-production of butyrate, a four-carbon short-chain fatty acid with applications in the chemical, food, and pharmaceutical industries, has been a significant goal of metabolic engineering. asm.org Butyrate is naturally produced by several anaerobic bacteria, most notably from the genus Clostridium. However, native production often suffers from low yields and the co-production of other metabolites like acetate. asm.org To overcome these limitations, researchers have engineered both native producers and non-native hosts like Escherichia coli to create high-titer, high-yield butyrate production platforms.
A central strategy in these engineering efforts involves the construction of a heterologous butyrate biosynthetic pathway that channels acetyl-CoA towards butyryl-CoA. This is typically achieved by introducing a set of key enzymes. The pathway begins with the condensation of two acetyl-CoA molecules by a thiolase (AtoB) to form acetoacetyl-CoA. nih.gov This intermediate is then sequentially reduced by 3-hydroxybutyryl-CoA dehydrogenase (Hbd), dehydrated by crotonase (Crt), and further reduced by trans-enoyl-CoA reductase (Ter) to yield butyryl-CoA. nih.gov The final step involves the conversion of butyryl-CoA to butyrate. This can be accomplished through two primary routes: a two-step, ATP-yielding pathway involving phosphotransbutyrylase (PTB) and butyrate kinase (BUK), or a single-step conversion catalyzed by a CoA transferase or a thioesterase. asm.org
In E. coli, which does not naturally produce butyrate, significant success has been achieved. By introducing genes from organisms like Clostridium acetobutylicum and Treponema denticola, researchers have constructed robust production strains. asm.org For instance, one engineered E. coli strain, LW393, incorporating the PTB/BUK pathway, produced up to 28.4 g/L of butyrate in batch fermentations with glucose, achieving a yield of 0.37 grams per gram of glucose consumed. asm.org Another strategy in E. coli involved recruiting the endogenous enzyme AtoDA to convert butyryl-CoA to butyrate, using acetate as the CoA acceptor, which led to the production of 10 g/L of butyrate with high selectivity. researchgate.net
Engineering efforts have also focused on native producers like Clostridium tyrobutyricum. This organism is a promising host due to its natural ability to produce high levels of butyrate. nih.gov Metabolic engineering in C. tyrobutyricum has aimed at optimizing the precursor balance and redirecting carbon flux. For example, overexpressing the butyryl-CoA/acyl-CoA transferase (cat1) was shown to balance the ratio of butyrate and butanol precursors for the synthesis of butyl butyrate, an ester derived from butyrate. nih.gov
| Engineered Microorganism | Key Genetic Modifications | Carbon Source | Max. Butyrate Titer (g/L) | Reference |
| Escherichia coli LW393 | Introduction of C. acetobutylicum (HBD, CRT, PTB, BUK) and T. denticola (TER) genes. | Glucose | 28.4 | asm.org |
| Escherichia coli | Heterologous butyryl-CoA pathway; recruitment of endogenous AtoDA; deletion of acetate pathway. | Glucose + Acetate | 10.0 | researchgate.net |
| Escherichia coli | Introduction of C. acetobutylicum genes. | Glycerol | 0.56 | |
| Clostridium tyrobutyricum CtADGBC | Overexpression of butyryl-CoA/acyl-CoA transferase (cat1). | Xylose | 2.2 | nih.gov |
Development of Systems for Medium-Chain Fatty Acid Biosynthesis
Butyryl-CoA is not only the direct precursor to butyrate but also a crucial starting block for the biosynthesis of medium-chain fatty acids (MCFAs), which are molecules with six to twelve carbon atoms. These MCFAs, such as caproate (C6) and octanoate (B1194180) (C8), are valuable platform chemicals. The primary mechanism for extending the carbon chain from butyryl-CoA is the reverse β-oxidation pathway. asm.orgnih.gov This pathway essentially reverses the steps of fatty acid degradation, iteratively adding two-carbon units from acetyl-CoA to a growing acyl-CoA chain.
The process of chain elongation from butyryl-CoA to caproyl-CoA (C6-CoA) involves the same core set of enzymes as the butyrate synthesis pathway: a β-ketothiolase condenses butyryl-CoA with acetyl-CoA, followed by reduction, dehydration, and a second reduction to form the elongated acyl-CoA. tandfonline.com The final step, converting the acyl-CoA to its corresponding fatty acid, is often catalyzed by specific CoA transferases.
Research has shown that the substrate specificity of these enzymes is critical for determining the final product profile. For example, studies on CoA transferases from different bacteria have revealed distinct specificities. asm.orgnih.gov An enzyme from Clostridium tyrobutyricum (BEY8-CoAT) was found to have high activity for butyryl-CoA but no detectable activity for caproyl-CoA, indicating it is a dedicated butyryl-CoA:acetate CoA transferase (BCoAT). asm.orgnih.gov In contrast, a CoA transferase from Ruminococcaceae bacterium (CPB6-CoAT) could act on both butyryl-CoA and caproyl-CoA, but its catalytic efficiency was 3.8 times higher for caproyl-CoA, identifying it as a caproyl-CoA:acetate CoA-transferase (CCoAT). asm.orgnih.gov This discovery highlights that while many enzymes in the reverse β-oxidation pathway are shared, specific enzymes, particularly the terminating transferase, may be required for efficient production of different MCFAs. asm.org
Metabolic engineering in organisms like Saccharomyces cerevisiae has successfully implemented heterologous reverse β-oxidation pathways to produce MCFAs. nih.gov By co-expressing a butyryl-CoA producing pathway with an MCFA-producing pathway, researchers were able to boost the availability of butyryl-CoA, leading to an almost threefold increase in butyric acid titers and a 23% increase in hexanoic acid (caproic acid) production. nih.gov This demonstrates that the supply of butyryl-CoA is a key factor in driving flux towards longer-chain fatty acids. nih.gov
| Enzyme | EC Number | Source Organism (Example) | Role in MCFA Biosynthesis | Reference |
| Acetyl-CoA acetyltransferase (Thiolase) | 2.3.1.9 | Cupriavidus necator | Condenses acetyl-CoA with an acyl-CoA (e.g., butyryl-CoA) to start the elongation cycle. | asm.orgtandfonline.com |
| 3-hydroxybutyryl-CoA dehydrogenase | 1.1.1.157 | Clostridium acetobutylicum | Reduces the β-ketoacyl-CoA intermediate. | asm.org |
| Enoyl-CoA hydratase (Crotonase) | 4.2.1.17 | Clostridium acetobutylicum | Dehydrates the hydroxyacyl-CoA intermediate. | asm.org |
| Trans-enoyl-CoA reductase | 1.3.1.44 | Treponema denticola | Reduces the enoyl-CoA intermediate to form an elongated acyl-CoA. | tandfonline.com |
| Butyryl-CoA:acetate CoA transferase (BCoAT) | 2.8.3.8 | Clostridium tyrobutyricum | Transfers CoA from butyryl-CoA to acetate, producing butyrate. Specific for C4. | asm.orgnih.gov |
| Caproyl-CoA:acetate CoA-transferase (CCoAT) | 2.8.3.- | Ruminococcaceae bacterium CPB6 | Transfers CoA from caproyl-CoA to acetate, producing caproate. Higher efficiency for C6. | asm.orgnih.gov |
Butyryl-Coenzyme A as a Research Reagent and Biochemical Probe
Beyond its role in bioproduction, purified Butyryl-Coenzyme A (trisodium salt) is an indispensable reagent in biochemical and molecular biology research. Its primary application is as a substrate for a wide array of enzymes involved in fatty acid metabolism and other pathways. Researchers use butyryl-CoA in in vitro enzyme assays to characterize enzyme function, determine kinetic parameters, and investigate regulatory mechanisms.
For instance, butyryl-CoA is the natural substrate for butyryl-CoA dehydrogenase, and it has been used extensively in rapid-reaction kinetic studies to elucidate the enzyme's mechanism, including the rates of reduction and reoxidation. nih.govnih.gov Similarly, it is a key substrate for CoA transferases, and assays using butyryl-CoA have been crucial for distinguishing the substrate specificities of different transferases, such as those that prefer butyryl-CoA versus those that act on longer-chain acyl-CoAs like caproyl-CoA. researchgate.netnih.gov These studies often involve spectrophotometric methods to measure the formation or consumption of reaction components, allowing for the calculation of kinetic constants like Km (Michaelis constant) and kcat (catalytic constant). tandfonline.comnih.gov For example, the Km of a CoA transferase from Ruminococcaceae bacterium for butyryl-CoA was determined to be 537 µM. nih.gov
Butyryl-CoA also serves as a biochemical probe to study post-translational modifications (PTMs). Lysine (B10760008) butyrylation, a recently discovered PTM, involves the transfer of a butyryl group from a donor molecule to a lysine residue on a protein. nih.gov Butyryl-CoA is a primary donor for this modification, which is catalyzed by enzymes like histone acetyltransferases (HATs). nih.gov In research settings, chemically synthesized butyryl-CoA is used in in vitro butyrylation assays to identify new protein substrates and to study how this modification affects protein function. nih.gov For example, the in vitro butyrylation of the sporulation regulator Spo0A in Clostridium acetobutylicum using butyryl-CoA as the donor was shown to decrease its DNA-binding affinity, revealing a potential regulatory mechanism. nih.gov
Furthermore, butyryl-CoA can act as a regulatory molecule itself, inhibiting the activity of certain enzymes. It has been shown to be a competitive inhibitor of butanol dehydrogenase and to have inhibitory effects on phosphotransbutyrylase, highlighting its role in metabolic feedback regulation. wikipedia.org As an analytical standard, highly purified butyryl-CoA is used in chromatography and mass spectrometry to identify and quantify its presence in complex biological samples, which is essential for metabolomics studies and for tracking the efficiency of engineered metabolic pathways. wikipedia.org
Q & A
Basic Research Questions
Q. How can Butyryl-Coenzyme A (trisodium) be detected and quantified in microbial communities?
- Methodological Answer : Detection often involves PCR-based assays targeting the but gene (butyryl-CoA:acetate CoA-transferase). A degenerate real-time PCR protocol using primers specific to conserved regions of the but gene allows semiquantitative estimation in complex bacterial samples. For protein quantification in samples, the Bradford assay (Coomassie Brilliant Blue G-250 dye binding) is recommended to measure total protein content alongside gene expression data .
- Example Workflow :
- Extract DNA from microbial samples.
- Amplify but gene fragments using primers (e.g., but-F: 5’-GCI GAY GGI CAY GGI GGI-3’; but-R: 5’-CCI GGR TGR TAI CCR AAI G-3’).
- Normalize results using the 2−ΔΔCT method relative to a housekeeping gene .
Q. What is the role of Butyryl-Coenzyme A (trisodium) in butyrate synthesis pathways?
- Methodological Answer : Butyryl-CoA is a key intermediate in anaerobic butyrate production via the butyryl-CoA:acetate CoA-transferase pathway. Researchers can validate its metabolic role using gas chromatography to quantify butyrate levels in bacterial cultures supplemented with acetyl-CoA and butyryl-CoA. Compare results with knockout strains lacking but genes to confirm pathway specificity .
Q. How can researchers ensure the stability of Butyryl-Coenzyme A (trisodium) during experiments?
- Methodological Answer : Stability depends on pH, temperature, and buffer composition. Store lyophilized powder at −80°C and prepare fresh solutions in Tris-HCl buffer (pH 7.4–8.0) to prevent hydrolysis. Monitor degradation via HPLC with UV detection at 260 nm, referencing retention times from standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
